![molecular formula C22H20N2O5S2 B2697814 (Z)-N-(4-acetylphenyl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide CAS No. 681832-43-9](/img/structure/B2697814.png)
(Z)-N-(4-acetylphenyl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide
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Description
(Z)-N-(4-acetylphenyl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H20N2O5S2 and its molecular weight is 456.53. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-acetylphenyl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-acetylphenyl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study on rhodanine-3-acetic acid derivatives, which share structural similarities with the specified compound, demonstrated significant antimicrobial potential against a variety of bacterial, mycobacterial, and fungal pathogens. These derivatives exhibited particularly high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with noted structure-activity relationships contributing to their efficacy (Krátký, Vinšová, & Stolaříková, 2017).
Antitumor Activity
Another research explored the antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against several cancer cell lines. This suggests that compounds structurally related to the one could hold promise in cancer treatment, emphasizing the importance of the benzothiazole moiety and its derivatives in pharmacological research (Yurttaş, Tay, & Demirayak, 2015).
Anti-Inflammatory Activity
Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, related to the compound of interest, highlighted significant anti-inflammatory activity. This indicates the potential utility of such compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Chemical Synthesis and Characterization
A detailed synthesis process involving related thiazolidinone compounds showcases the chemical versatility and potential applications of these compounds in various fields, including material science and chemical sensing. Such methodologies underscore the synthetic accessibility and functional adaptability of thiazolidinone derivatives (Kosterina et al., 2004).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-13(25)15-5-7-16(8-6-15)23-20(26)12-24-21(27)19(31-22(24)30)11-14-4-9-17(28-2)18(10-14)29-3/h4-11H,12H2,1-3H3,(H,23,26)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOHWDNFHMEFF-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-acetylphenyl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide |
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